

Application Notes: Co-immunoprecipitation for the Study of FAK Protein Interactions

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Compound of Interest

Compound Name: FAK ligand-Linker Conjugate 1

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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] It is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[3] Given its central role, aberrant FAK signaling is frequently implicated in the progression of diseases like cancer, where it promotes tumor growth, angiogenesis, and metastasis.[1][3]

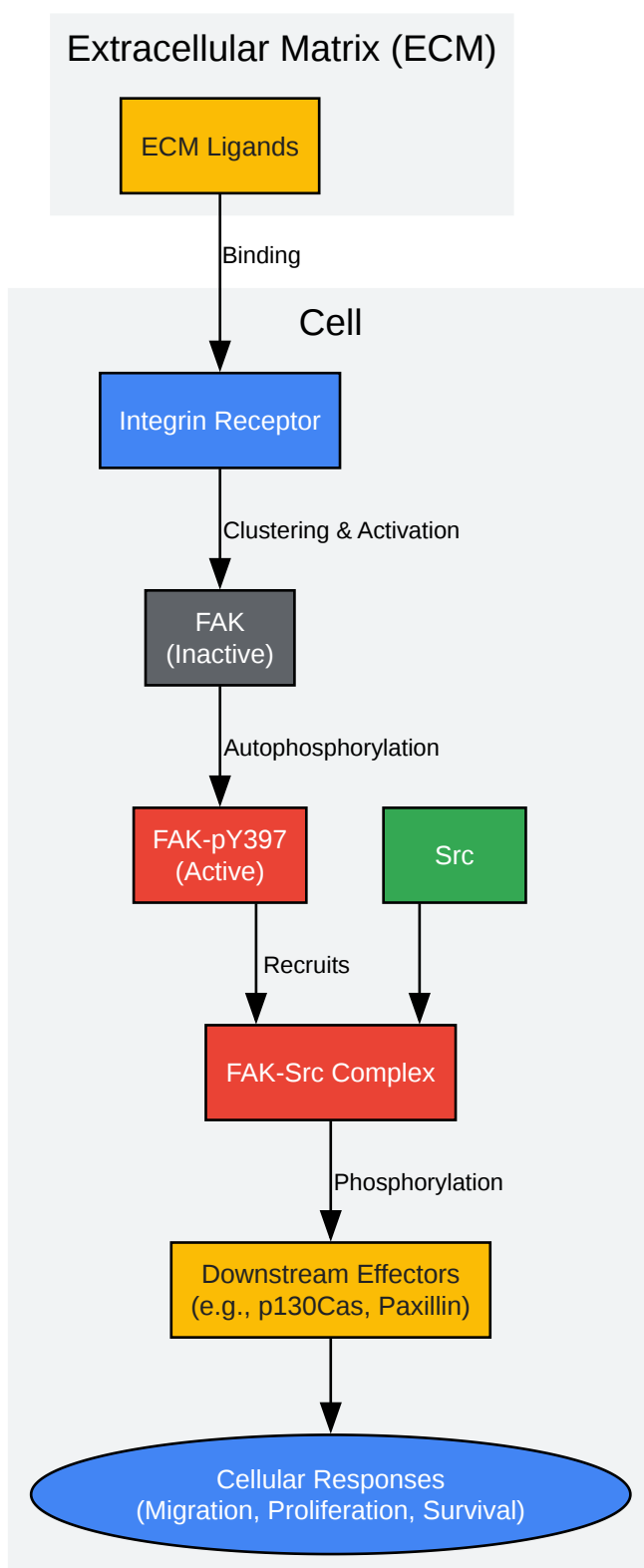
Understanding the intricate network of protein-protein interactions (PPIs) involving FAK is crucial for elucidating its biological functions and for developing targeted therapeutics.[1][4] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate these interactions within the cellular environment.[5][6] This method utilizes an antibody to specifically isolate a target protein ("bait"), along with any stably interacting partners ("prey"), from a complex cell lysate.[7][8] Subsequent analysis, typically by Western blotting or mass spectrometry, can then identify the co-precipitated proteins.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Co-IP to explore the FAK interactome.

FAK Signaling and Key Interaction Partners

FAK's function is intricately linked to its ability to act as both a kinase and a scaffolding protein, assembling multi-protein signaling complexes. The canonical activation of FAK begins with

integrin clustering upon cell adhesion to the extracellular matrix (ECM). This triggers FAK autophosphorylation at tyrosine 397 (Y397).[9] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[4][9] The formation of the FAK-Src complex leads to the full activation of FAK and the subsequent phosphorylation of numerous downstream targets, initiating signaling cascades that modulate the actin cytoskeleton and gene expression.[2][3]



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Caption: FAK-Src signaling pathway initiated by integrin engagement.

Beyond Src, FAK interacts with a multitude of proteins through its distinct domains: the N-terminal FERM domain, a central kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.

FAK Interacting Protein	Function / Role	FAK Binding Domain	References
Src Family Kinases	Kinase activation, downstream phosphorylation	SH2 domain binds pY397	[4]
p130Cas	Adaptor protein in cell migration signaling	C-Terminal	[2]
Paxillin	Adaptor protein, localizes FAK to focal adhesions	FAT domain	[10]
PI3K	Activates cell survival pathways (PI3K/AKT)	Binds pY397	[4] [11]
Grb7	Adaptor protein, promotes cell motility	Binds pY397	[4]
p53	Tumor suppressor, transcriptional regulation	N-Terminal / Central	[12]
p190RhoGEF	Regulates RhoA activity and cytoskeleton	FAT domain	[13]
Zyxin	Cytoskeletal protein, potential cancer regulator	Unspecified	[14]

Quantitative Data Analysis in FAK Co-IP Studies

While Co-IP is often used qualitatively, quantitative or semi-quantitative analysis is crucial for comparing the strength of interactions under different conditions (e.g., in the presence of a

drug).[15] This is often achieved by analyzing the band intensities on a Western blot via densitometry or by using mass spectrometry to determine the relative abundance of co-precipitated proteins through spectral counting.[16][17]

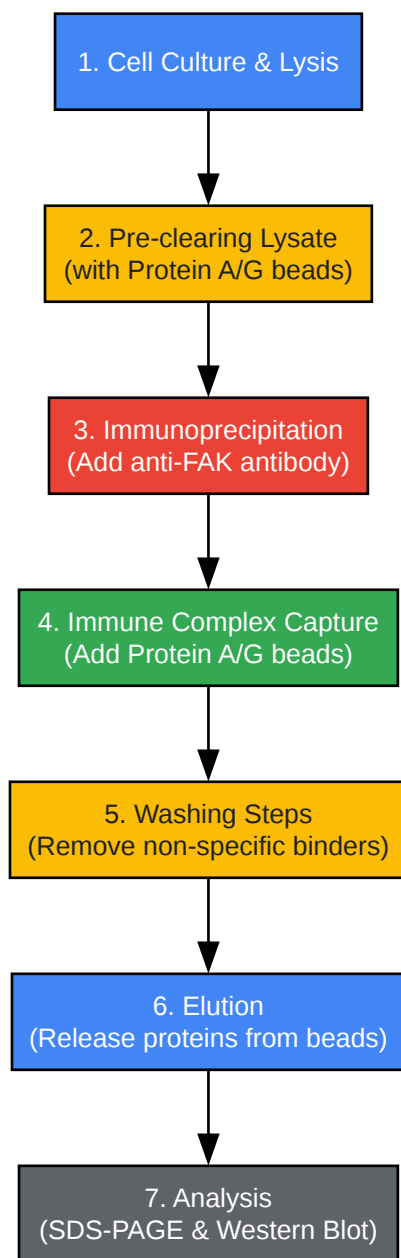
The table below illustrates how data could be presented to show the effect of a selective SRC inhibitor, eCF506, on the FAK-Src interaction.[9]

Treatment Condition	IP Target	Detected Protein	Relative Band Intensity (Densitometry Units)	Fold Change vs. Control
Input	N/A	FAK	15000	1.0
Input	N/A	Src	12500	1.0
Vehicle Control	Anti-FAK	Src	9800	1.0
eCF506 (1 μ M)	Anti-FAK	Src	2100	0.21
IgG Control	IgG	Src	150	N/A

Note: The data above are illustrative examples for presentation purposes.

Detailed Protocol: Co-immunoprecipitation of FAK and Src

This protocol details the steps to co-immunoprecipitate endogenous FAK and detect the associated Src protein by Western blotting.[9]



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Caption: General workflow for a Co-immunoprecipitation experiment.

A. Materials and Reagents

- Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails just before use.[18]

- Wash Buffer: Cell Lysis Buffer or a buffer with lower detergent concentration (e.g., 0.1% NP-40).
- Elution Buffer: 2X Laemmli sample buffer.[\[9\]](#)
- Antibodies:
 - Anti-FAK antibody for immunoprecipitation (e.g., rabbit polyclonal).
 - Anti-Src antibody for Western blotting (e.g., mouse monoclonal).
 - Normal Rabbit IgG (for negative control).
 - HRP-conjugated secondary antibodies.
- Beads: Protein A/G agarose or magnetic beads.[\[18\]](#)
- General Reagents: PBS, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), chemiluminescent substrate.

B. Cell Lysate Preparation

- Culture cells (e.g., HCT-116, Neuro-2a) to 80-90% confluency.[\[13\]](#)[\[14\]](#)
- If applicable, treat cells with inhibitors or stimuli for the desired time.
- Wash cells twice with ice-cold PBS.[\[18\]](#)
- Add 1 mL of ice-cold Cell Lysis Buffer per 1×10^7 cells. Scrape the cells and transfer the suspension to a microcentrifuge tube.[\[18\]](#)
- Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[\[5\]](#)
- Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[\[18\]](#)
- Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This is your protein extract.
- Determine the protein concentration using a standard assay (e.g., BCA).

C. Pre-clearing the Lysate

This step reduces non-specific binding to the beads.[\[6\]](#)

- Take 500 µg - 1 mg of total protein from your lysate.
- Add 20 µL of Protein A/G bead slurry and incubate on a rotator for 1 hour at 4°C.[\[9\]](#)
- Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.
- Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate. Save a small aliquot (20-40 µg) as your "Input" control.

D. Immunoprecipitation (IP)

- To the pre-cleared lysate, add 2-5 µg of the anti-FAK antibody. For the negative control, add the same amount of Normal Rabbit IgG to a separate, identical aliquot of lysate.
- Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[\[9\]](#)
- Add 30 µL of fresh Protein A/G bead slurry to each tube.
- Incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.[\[9\]](#)

E. Washing

- Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) or by using a magnetic rack.[\[18\]](#)
- Carefully discard the supernatant.
- Add 1 mL of ice-cold Wash Buffer, gently resuspend the beads, and repeat the pelleting step.
- Perform a total of 3-5 washes to effectively remove non-specifically bound proteins.[\[9\]](#)

F. Elution

- After the final wash, carefully remove all supernatant from the beads.
- Add 30-50 µL of 2X Laemmli sample buffer directly to the beads.

- Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.[9]
- Centrifuge to pellet the beads and collect the supernatant, which contains the eluted proteins.

G. Analysis by Western Blotting

- Load the eluted samples from the anti-FAK IP, the IgG control IP, and the "Input" control onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[9]
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Src antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate.[9]
- Verification: To confirm that FAK was successfully immunoprecipitated, the membrane can be stripped and re-probed with an anti-FAK antibody.

Expected Result: A band corresponding to Src should be visible in the lane with the FAK immunoprecipitate and the input lane, but should be absent or significantly weaker in the IgG negative control lane. This indicates a specific interaction between FAK and Src.

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